4-Amino-2-(benzylthio)-6-chloropyrimidine
CAS No.: 99983-92-3
Cat. No.: VC1696604
Molecular Formula: C11H10ClN3S
Molecular Weight: 251.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99983-92-3 |
|---|---|
| Molecular Formula | C11H10ClN3S |
| Molecular Weight | 251.74 g/mol |
| IUPAC Name | 2-benzylsulfanyl-6-chloropyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H10ClN3S/c12-9-6-10(13)15-11(14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) |
| Standard InChI Key | LGTXUPUULSWTNA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N |
Introduction
Chemical Structure and Properties
4-Amino-2-(benzylthio)-6-chloropyrimidine is a heterocyclic compound containing a pyrimidine ring with three key substituents: an amino group at the 4-position, a benzylthio group at the 2-position, and a chlorine atom at the 6-position. This specific substitution pattern contributes to its unique chemical reactivity and biological activities.
Molecular Identification
The compound's fundamental properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 2-benzylsulfanyl-6-chloropyrimidin-4-amine |
| CAS Number | 99983-92-3 |
| Molecular Formula | C₁₁H₁₀ClN₃S |
| Molecular Weight | 251.74 g/mol |
| InChI Key | LGTXUPUULSWTNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N |
The compound's structure features a benzene ring connected to a sulfur atom via a methylene bridge, which is further attached to a pyrimidine ring substituted with chlorine and an amino group. This molecular architecture provides multiple sites for chemical modifications and interactions with biological targets.
Physical and Chemical Characteristics
The physical state of 4-Amino-2-(benzylthio)-6-chloropyrimidine is typically a solid at room temperature. Its chemical behavior is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating properties of the amino group, creating a molecule with diverse reactive centers. These characteristics make it a versatile building block for organic synthesis and drug discovery applications.
Synthesis and Preparation Methods
The synthesis of 4-Amino-2-(benzylthio)-6-chloropyrimidine typically follows a multi-step process involving specialized reagents and reaction conditions to achieve the desired substitution pattern on the pyrimidine ring.
Synthetic Routes
The preparation of this compound generally involves the following key steps:
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Formation of the pyrimidine ring through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.
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Introduction of the benzylthio group at the 2-position via nucleophilic substitution using benzylthiol and an appropriate leaving group on the pyrimidine ring.
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Chlorination at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
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Amination at the 4-position through nucleophilic substitution reactions with ammonia or amine derivatives.
Each step requires careful control of reaction conditions to ensure selectivity and yield.
Industrial Production Methods
For large-scale production, optimized versions of these synthetic routes are employed, with emphasis on maximizing yield and purity while minimizing costs and environmental impact. Industrial methods may incorporate:
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Continuous flow reactors for more efficient heat and mass transfer
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Advanced purification techniques to achieve high-purity product
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Green chemistry principles to reduce waste and hazardous materials
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Process automation to improve consistency and throughput
The selection of specific production methods depends on factors such as scale requirements, available equipment, and economic considerations.
Chemical Reactivity and Transformations
4-Amino-2-(benzylthio)-6-chloropyrimidine exhibits reactivity characteristic of its functional groups, making it amenable to various chemical transformations.
Types of Reactions
The compound can undergo several types of reactions based on its structural features:
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Oxidation reactions: The benzylthio group can be oxidized to form sulfoxides or sulfones using appropriate oxidizing agents.
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Substitution reactions: The chlorine atom at the 6-position acts as a good leaving group, facilitating nucleophilic aromatic substitution reactions with various nucleophiles.
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Functional group transformations: The amino group can be modified through diazotization, acylation, or alkylation to introduce additional functionality.
Common Reagents and Conditions
Typical reagents used in reactions with this compound include:
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Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for sulfur oxidation
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Reducing agents such as hydrogen with palladium catalysts or sodium borohydride for certain reduction reactions
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Nucleophiles such as amines, thiols, or alkoxides for substitution of the chlorine atom
The reaction conditions vary depending on the specific transformation but often involve organic solvents, controlled temperatures, and sometimes catalysts to facilitate the desired reaction pathway.
Mechanism of Action
The biological effects of 4-Amino-2-(benzylthio)-6-chloropyrimidine stem from its interactions with specific molecular targets.
Kinase Inhibition
The compound functions as a kinase inhibitor by binding to the active sites of various kinases involved in cell proliferation and survival pathways. For example, it inhibits cyclin-dependent kinases (CDKs) by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression.
Other Molecular Targets
Additional molecular targets include:
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HIV-1 Reverse Transcriptase: The compound can inhibit this enzyme by binding to its active site, preventing the synthesis of viral DNA.
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Protein-Protein Interactions: Some research suggests that the compound may disrupt specific protein-protein interactions critical for cancer cell survival and proliferation.
These mechanisms collectively contribute to the compound's diverse biological activities and therapeutic potential.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 4-Amino-2-(benzylthio)-6-chloropyrimidine and its biological activity provides valuable insights for drug development.
Key Structural Features
Several structural elements are critical for the compound's activity:
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The pyrimidine ring serves as the core scaffold for biological activity.
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The benzylthio group at the 2-position contributes to binding affinity with target proteins.
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The chlorine atom at the 6-position affects the electronic distribution and lipophilicity of the molecule.
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The amino group at the 4-position participates in hydrogen bonding with target proteins.
Structural Modifications
Structure-activity relationship (SAR) studies have revealed that modifications at the benzylthio moiety can enhance the anticancer activity of pyrimidine derivatives. Compounds with specific hydrophobic substituents have shown improved binding affinity to BRD4 and PLK1, leading to increased apoptosis in cancer cells.
Modifications that have been explored include:
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Substitution on the benzene ring of the benzylthio group
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Replacement of the chlorine atom with other halogens or functional groups
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Modification of the amino group to form secondary or tertiary amines
Comparison with Similar Compounds
4-Amino-2-(benzylthio)-6-chloropyrimidine belongs to a family of substituted pyrimidines with varying biological activities.
Structural Analogs
Similar compounds include:
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2-Benzylsulfanyl-4,6-dichloropyrimidine: This analog has an additional chlorine atom at the 4-position instead of the amino group. This change typically results in different reactivity and biological profiles.
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2-Benzylsulfanyl-6-methylpyrimidin-4-ylamine: This compound has a methyl group instead of a chlorine atom at the 6-position. The replacement of an electron-withdrawing group (chlorine) with an electron-donating group (methyl) alters the electronic properties of the pyrimidine ring.
Comparative Activity
The specific substitution pattern of 4-Amino-2-(benzylthio)-6-chloropyrimidine imparts distinct biological activities compared to its analogs. For instance, its ability to inhibit both CDKs and HIV-1 reverse transcriptase makes it particularly valuable for medicinal chemistry research.
Applications in Scientific Research
The versatility of 4-Amino-2-(benzylthio)-6-chloropyrimidine extends to several research fields.
Drug Discovery
The compound serves as a lead structure for developing new anti-cancer and anti-inflammatory drugs. Its well-defined structure-activity relationships provide a foundation for rational drug design approaches.
Medicinal Chemistry
The compound's structural characteristics make it an attractive candidate for synthesizing novel derivatives with enhanced biological activities. Medicinal chemists can modify various positions of the molecule to optimize properties such as potency, selectivity, and pharmacokinetics.
Chemical Biology
4-Amino-2-(benzylthio)-6-chloropyrimidine can be used as a probe to study various biological processes and mechanisms involved in disease progression. Such probes help researchers understand cellular pathways and identify new therapeutic targets.
Current Research Trends
Research on 4-Amino-2-(benzylthio)-6-chloropyrimidine continues to evolve in several directions.
Combination Therapies
Current studies are investigating the efficacy of this compound when used alongside other therapeutic agents. Combination approaches may enhance efficacy, reduce the development of resistance, and allow for lower doses of individual compounds.
Mechanistic Studies
Ongoing research focuses on understanding the detailed mechanisms underlying the compound's anti-cancer and anti-inflammatory effects. These studies employ techniques such as molecular modeling, X-ray crystallography, and cellular assays to elucidate protein-ligand interactions.
Pharmacokinetic Optimization
Researchers are exploring the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound to optimize its therapeutic use. Modifications aimed at improving bioavailability and reducing toxicity are key aspects of this research.
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